

# Spectroscopic Profile of 6-Chloroimidazo[1,2-b]pyridazine: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-b]pyridazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound **6-Chloroimidazo[1,2-b]pyridazine**. The information presented herein is essential for its identification, characterization, and application in medicinal chemistry and drug development. The guide includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-Chloroimidazo[1,2-b]pyridazine** and its derivatives. This structured presentation allows for easy comparison and reference.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **6-Chloroimidazo[1,2-b]pyridazine** and Derivatives

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm, Multiplicity, Coupling Constant (J) Hz
6-Chloroimidazo[1,2-b]pyridazine	DMSO-d6	8.61 (d, $J=4.0$ Hz, 1H), 8.46 (d, $J=12.0$ Hz, 1H), 8.22 (d, $J=4.0$ Hz, 1H), 7.76 (d, $J=12.0$ Hz, 1H)
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine	CDCl3	7.96 (s, 1H), 7.87 (d, $J = 9.5$ Hz, 1H), 7.09 (d, $J = 9.5$ Hz, 1H), 4.76 (s, 2H)
6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine	CDCl3	8.10 (d, $J = 9.6$ Hz, 1H), 7.48 (d, $J = 9.5$ Hz, 1H), 5.11 (s, 2H)
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine	DMSO-d6	8.48 (d, $J = 9.6$ Hz, 1H), 7.88 (d, $J = 9.6$ Hz, 1H), 7.79–7.70 (m, 3H), 7.64–7.56 (m, 2H), 5.23 (s, 2H)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **6-Chloroimidazo[1,2-b]pyridazine** and Derivatives

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
6-Chloroimidazo[1,2-b]pyridazine	DMSO-d6	149.3, 136.1, 128.7, 126.1, 124.0, 118.8
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine	CDCl3	146.1, 144.7, 136.9, 125.3, 118.3, 115.1, 36.5
6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine	CDCl3	150.3, 145.1, 137.3, 127.8, 124.5, 38.3
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine	DMSO-d6	149.4, 138.5, 138.0, 137.1, 134.3, 132.3, 129.4 (2C), 128.8, 128.0 (2C), 125.4, 55.9

## Infrared (IR) Spectroscopy

While a detailed IR spectrum for the parent **6-Chloroimidazo[1,2-b]pyridazine** is not readily available in the provided search results, characteristic absorption bands for related imidazo[1,2-a]pyridine and pyridazine structures can be inferred.

Table 3: Characteristic IR Absorption Bands

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
C-H aromatic stretching	3100 - 3000
C=N stretching	1650 - 1550
C=C aromatic stretching	1600 - 1450
C-Cl stretching	800 - 600

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **6-Chloroimidazo[1,2-b]pyridazine** and a Derivative

Compound	Ionization Method	[M+H] <sup>+</sup> (m/z)
6-Chloroimidazo[1,2-b]pyridazine	ESI-MS	154.2
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine	LC/MS ESI+	353.13/355.10

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on methodologies reported for similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 250 MHz or 400 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For <sup>1</sup>H NMR in CDCl<sub>3</sub>, the reference is  $\delta$  = 7.26 ppm, and for DMSO-d6, it is  $\delta$  = 2.50 ppm. For <sup>13</sup>C NMR, the reference in CDCl<sub>3</sub> is  $\delta$  = 77.0 ppm, and in DMSO-d6, it is  $\delta$  = 39.5 ppm.

## Infrared (IR) Spectroscopy

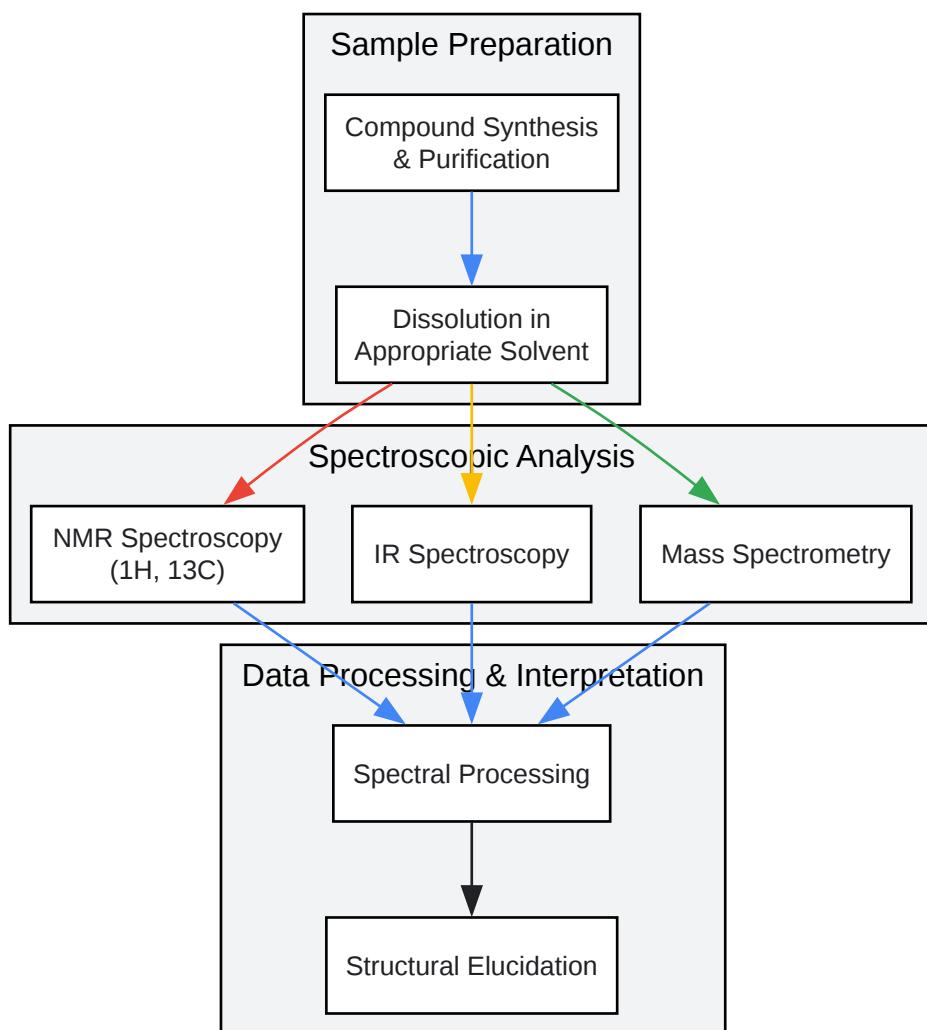
IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, or alternatively, a KBr pellet of the sample is prepared. The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and introduced into the ion source. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Chloroimidazo[1,2-b]pyridazine**.



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Caption: Workflow for Spectroscopic Analysis.

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